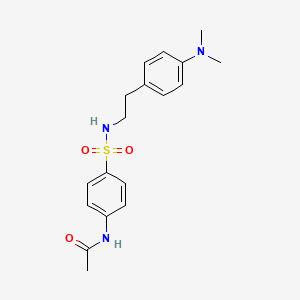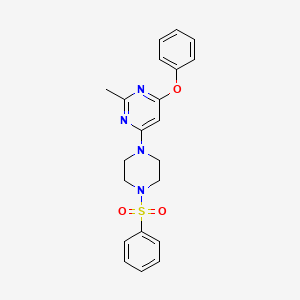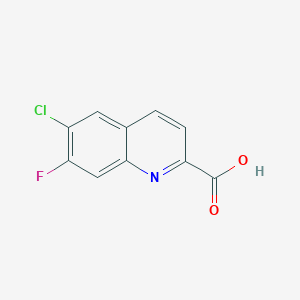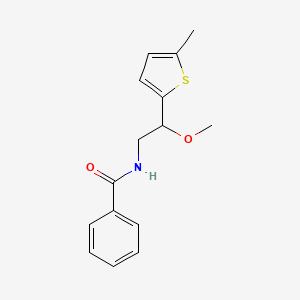![molecular formula C19H16N2O B2797231 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone CAS No. 339101-46-1](/img/structure/B2797231.png)
4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2H-indazoles, which includes “4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone”, involves various strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone” is based on the indazole core, which is a heterocyclic aromatic organic compound . The indazole moiety is structurally diverse and has aroused great interest due to its wide variety of biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone” include a molecular formula of C19H16N2O and a molecular weight of 288.35. Other specific properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles showed good antinociceptive activity . This suggests that our compound of interest could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Applications
Indazole-containing compounds have demonstrated antimicrobial potential . This suggests that our compound could be explored for its potential antimicrobial properties.
Anti-HIV Applications
Indazole derivatives have shown anti-HIV activity . This indicates that our compound could be investigated for potential use in anti-HIV therapies.
Anticancer Applications
Indazole derivatives have been found to exhibit anticancer properties . For example, some compounds have been suggested as potential EGFR/HER-2 dual inhibitors . This suggests that our compound could be a promising candidate for the development of novel antitumor agents.
Hypoglycemic Applications
Indazole derivatives have demonstrated hypoglycemic activity . This suggests that our compound could be explored for its potential use in the treatment of diabetes.
Antiprotozoal Applications
Indazole derivatives have shown antiprotozoal activity . This indicates that our compound could be investigated for potential use in antiprotozoal therapies.
Antihypertensive Applications
Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive agents . This suggests that our compound could be explored for its potential antihypertensive properties.
Other Applications
Indazole derivatives have been found to possess a variety of other biological properties . This suggests that our compound could be explored for a wide range of other potential applications in the field of medicinal chemistry.
Direcciones Futuras
The future directions for “4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone” and similar compounds involve further exploration of their medicinal properties for the treatment of various pathological conditions . The wide variety of biological properties exhibited by indazole derivatives makes them promising candidates for future research .
Propiedades
IUPAC Name |
4,5-dihydrobenzo[g]indazol-2-yl-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-6-8-15(9-7-13)19(22)21-12-16-11-10-14-4-2-3-5-17(14)18(16)20-21/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZISCOKHBPNCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=C3CCC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)


![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)